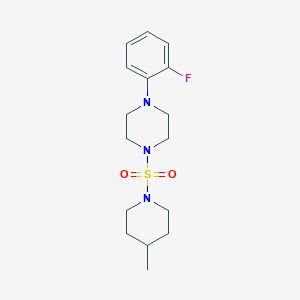
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by a team of researchers led by David E. Nichols at Purdue University. MP-10 has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which results in the modulation of the activity of other neurotransmitter systems, including dopamine and glutamate. This modulation is thought to be responsible for the therapeutic effects of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which is involved in the regulation of mood, cognition, and perception. 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been shown to increase the activity of the default mode network, which is involved in self-referential thinking and social cognition.
実験室実験の利点と制限
One advantage of using 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its high affinity and selectivity for the serotonin 5-HT2A receptor. This allows for the specific modulation of this receptor, which can help to elucidate its role in various neurological and psychiatric disorders. However, one limitation of using 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is its potential for off-target effects, as it has been shown to have activity at other serotonin receptors.
将来の方向性
There are several future directions for the study of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One direction is the development of more selective and potent compounds that target the serotonin 5-HT2A receptor. Another direction is the investigation of the therapeutic potential of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the study of the mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine and its effects on other neurotransmitter systems could provide insights into the underlying pathophysiology of these disorders.
合成法
The synthesis of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves a multi-step process that begins with the reaction of 2-fluorophenylacetonitrile with 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine in the presence of a base. This reaction yields the intermediate 1-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. The intermediate is then subjected to a series of purification steps to obtain the final product, 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine.
科学的研究の応用
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been shown to have activity at other serotonin receptors, including 5-HT2C and 5-HT7.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFPSNGQSCGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

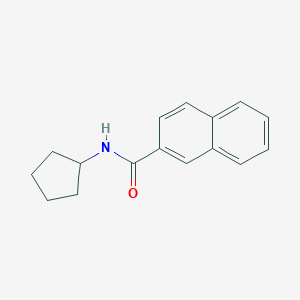
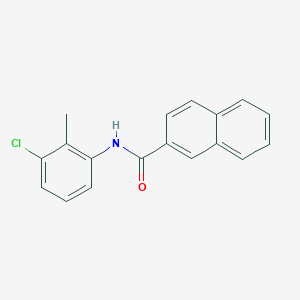
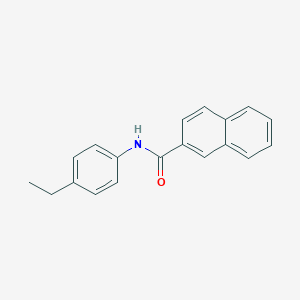
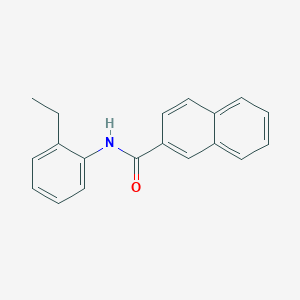
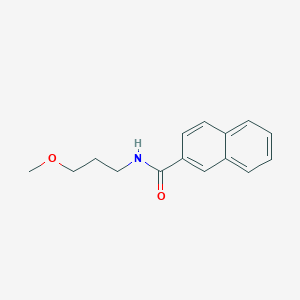

![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)
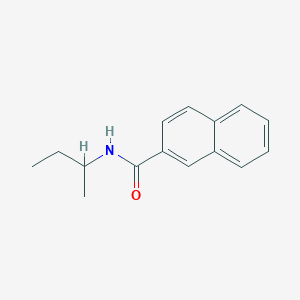
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
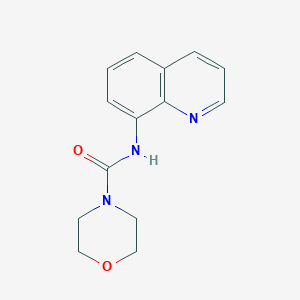
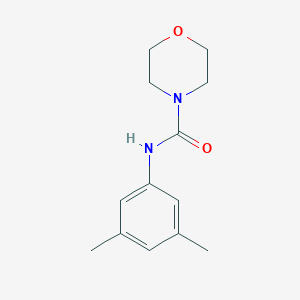
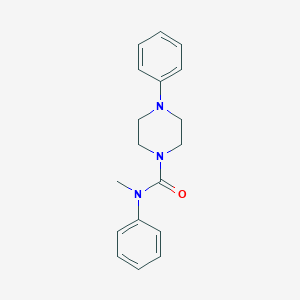
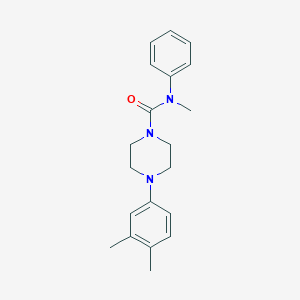
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)